molecular formula C7H13NO2 B13803146 3-Ethylaminoacrylic acid ethyl ester

3-Ethylaminoacrylic acid ethyl ester

Cat. No.: B13803146
M. Wt: 143.18 g/mol
InChI Key: CWXQXBOCQOBFBI-AATRIKPKSA-N
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Description

3-Ethylaminoacrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound, specifically, is an ester derivative of acrylic acid, which is known for its applications in various fields due to its reactive double bond and ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylaminoacrylic acid ethyl ester can be synthesized through the esterification of 3-ethylaminoacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion and remove water formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

3-Ethylaminoacrylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylaminoacrylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 3-Ethylaminoacrylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-Ethylaminoacrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethylaminoacrylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-ethylaminoacrylic acid, which can then interact with biological molecules. The double bond in the acrylic acid moiety allows for further chemical modifications, making it a versatile compound in various pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: Similar ester structure but lacks the ethylamino group.

    Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.

    Ethyl acetate: Simple ester without the acrylic acid moiety.

Uniqueness

3-Ethylaminoacrylic acid ethyl ester is unique due to the presence of both the ethylamino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (E)-3-(ethylamino)prop-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3/b6-5+

InChI Key

CWXQXBOCQOBFBI-AATRIKPKSA-N

Isomeric SMILES

CCN/C=C/C(=O)OCC

Canonical SMILES

CCNC=CC(=O)OCC

Origin of Product

United States

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